Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a novel PPARγ scaffold identified through a virtual screening approach. [] It displays a distinct chemotype compared to other known PPARγ agonists. [] The compound has been primarily investigated for its potential as a peroxisome proliferator-activated receptor gamma (PPARγ) modulator. [] PPARγ plays a crucial role in regulating lipid and glucose metabolism and is a target for treating type 2 diabetes. []
The primary application of the compound explored in the available literature is its potential as a PPARγ agonist. [] It has been shown to bind to PPARγ with high affinity (EC50 of 215 nM to 5.45 μM) in both fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. [] It also activates PPARγ with an EC50 value in the range of 467-594 nM, as demonstrated by a TR-FRET activation reporter assay. [] This suggests its potential in treating metabolic disorders such as type 2 diabetes, where PPARγ agonists are known to improve insulin sensitivity and glucose homeostasis. []
No information is provided in the literature about the safety and hazards associated with the compound. []
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: